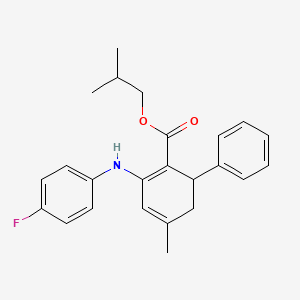![molecular formula C14H21BrN6O2 B11046557 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11046557.png)
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide is a complex heterocyclic compound It features a pyrazole ring substituted with a bromo group and two methyl groups, linked to an oxadiazole ring via a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Oxadiazole ring formation: This involves the reaction of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling: The final step involves coupling the brominated pyrazole with the oxadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The bromo group on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced oxadiazole derivatives, and various substituted pyrazoles.
Scientific Research Applications
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxadiazole rings provide a scaffold that can bind to active sites, inhibiting enzyme activity or modulating receptor function. The bromo and dimethylamino groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1H-pyrazol-1-yl)-N-(3-dimethylaminopropyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl-N-(3-dimethylaminopropyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The unique combination of the bromo group on the pyrazole ring and the dimethylamino group on the oxadiazole ring distinguishes this compound from its analogs. This specific structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H21BrN6O2 |
|---|---|
Molecular Weight |
385.26 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H21BrN6O2/c1-9-12(15)10(2)21(18-9)8-11-17-14(23-19-11)13(22)16-6-5-7-20(3)4/h5-8H2,1-4H3,(H,16,22) |
InChI Key |
GMAKBMGHCSAORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCCN(C)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Amino-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6-octahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11046474.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11046479.png)
![Cyclohexyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11046482.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11046495.png)
![2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide](/img/structure/B11046505.png)
![4-hexyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B11046506.png)
![7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11046509.png)
![6-(5-Bromothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046521.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046522.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11046530.png)
![Ethyl 8-(2-chlorophenyl)-3-(dicyanomethylene)-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B11046536.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046552.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11046556.png)
